Tris(ethylmethylamino)chlorosilane

Catalog No.
S6878497
CAS No.
1378825-94-5
M.F
C9H24ClN3Si
M. Wt
237.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(ethylmethylamino)chlorosilane

CAS Number

1378825-94-5

Product Name

Tris(ethylmethylamino)chlorosilane

IUPAC Name

N-[chloro-bis[ethyl(methyl)amino]silyl]-N-methylethanamine

Molecular Formula

C9H24ClN3Si

Molecular Weight

237.84 g/mol

InChI

InChI=1S/C9H24ClN3Si/c1-7-11(4)14(10,12(5)8-2)13(6)9-3/h7-9H2,1-6H3

InChI Key

VPDXDEFCIQQBJB-UHFFFAOYSA-N

SMILES

CCN(C)[Si](N(C)CC)(N(C)CC)Cl

Canonical SMILES

CCN(C)[Si](N(C)CC)(N(C)CC)Cl

Tris(ethylmethylamino)chlorosilane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to three ethylmethylamino groups and one chlorine atom. Its molecular formula is C6H18ClN3SiC_6H_{18}ClN_3Si, and it serves as a precursor in various chemical processes, particularly in the synthesis of silicon-based materials. The compound is known for its reactivity and ability to form silane derivatives, making it valuable in both industrial and research applications.

, often involving substitution and hydrolysis. Key reactions include:

  • Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different silane derivatives.
  • Hydrolysis: In the presence of moisture, it can hydrolyze to produce silanol compounds and hydrochloric acid.
  • Decomposition: Under certain conditions, it can decompose to release ethylmethylamine and other products.

These reactions are crucial for its application in synthesizing silicon-containing materials.

Tris(ethylmethylamino)chlorosilane can be synthesized through several methods:

  • Substitution Reaction: A common method involves reacting trichlorosilane with ethylmethylamine under controlled conditions. The reaction typically requires an inert atmosphere to prevent unwanted side reactions.
  • Coordination Chemistry: Utilizing a chlorine acceptor such as metallic zinc or aluminum can enhance the efficiency of the substitution reaction by stabilizing intermediates .
  • Hydrosilylation: This process involves adding the compound to alkenes or alkynes in the presence of a catalyst, facilitating the formation of siloxanes or silanes.

These methods allow for the production of high-purity tris(ethylmethylamino)chlorosilane suitable for industrial applications.

Tris(ethylmethylamino)chlorosilane has diverse applications across various fields:

  • Silicon Nitride Production: It is used as a precursor in chemical vapor deposition processes to create silicon nitride films, which are essential in semiconductor manufacturing.
  • Surface Modification: The compound is employed in modifying surfaces to improve hydrophobicity or adhesion properties.
  • Synthesis of Silanes: It acts as a building block for synthesizing more complex organosilicon compounds used in coatings, adhesives, and sealants.

Interaction studies involving tris(ethylmethylamino)chlorosilane focus on its reactivity with other chemical species. For instance:

  • Reactivity with Lewis Acids: The compound reacts with Lewis acids like aluminum chloride, leading to interesting coordination complexes that can be analyzed using NMR spectroscopy .
  • Catalytic Properties: Its behavior under catalytic conditions has been studied, revealing insights into its potential use as a catalyst or catalyst precursor in organic synthesis .

These studies highlight its versatility and importance in chemical research.

Tris(ethylmethylamino)chlorosilane shares similarities with other organosilicon compounds but exhibits unique properties due to its specific functional groups. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Tris(dimethylamino)silaneC6H19N3SiC_6H_{19}N_3SiKnown for hydrosilylation reactions
TrichlorosilaneSiCl3HSiCl_3HPrecursor for silicon production
TrimethylchlorosilaneSi(CH3)3ClSi(CH_3)_3ClUsed in surface modification
TriethoxysilaneSi(OEt)3Si(OEt)_3Utilized for silicate-based coatings

Tris(ethylmethylamino)chlorosilane stands out due to its combination of ethyl and methyl groups attached to nitrogen, which influences its reactivity and application scope compared to these similar compounds.

Hydrogen Bond Acceptor Count

3

Exact Mass

237.1428020 g/mol

Monoisotopic Mass

237.1428020 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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